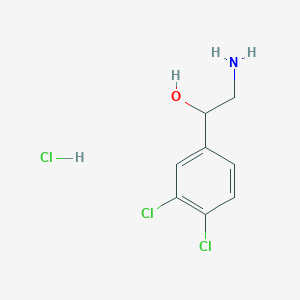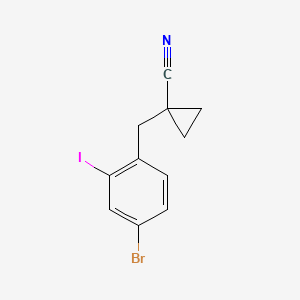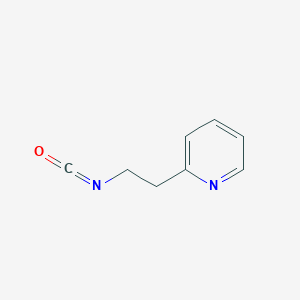![molecular formula C15H27NO2Sn B8742425 8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene: is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a tert-butyl ester group and a trimethylstannyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic structure through a Diels-Alder reaction or similar cycloaddition reactions.
Introduction of the tert-butyl ester group: This step is usually achieved via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the trimethylstannyl group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylstannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the bicyclic core or the ester group, resulting in the formation of various reduced derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or organometallic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation: Organotin oxides and related derivatives.
Reduction: Reduced bicyclic compounds and alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in organic synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Catalysis: The compound can be used as a ligand or catalyst in various industrial processes, including polymerization and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to its functional groups, such as those involving ester hydrolysis or organotin chemistry.
Comparación Con Compuestos Similares
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Comparison:
- Uniqueness: The presence of the trimethylstannyl group in tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate distinguishes it from other similar compounds, providing unique reactivity and applications.
- Functional Groups: While similar compounds may feature different substituents, the trimethylstannyl group offers distinct advantages in terms of reactivity and potential applications in bioconjugation and catalysis.
Propiedades
Fórmula molecular |
C15H27NO2Sn |
|---|---|
Peso molecular |
372.09 g/mol |
Nombre IUPAC |
tert-butyl 3-trimethylstannyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C12H18NO2.3CH3.Sn/c1-12(2,3)15-11(14)13-9-5-4-6-10(13)8-7-9;;;;/h5,9-10H,6-8H2,1-3H3;3*1H3; |
Clave InChI |
CSOXYAIJSZZHSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)





![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)

![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)
